

# KRAS G12C inhibitor 38 clinical trial candidate justification

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Compound of Interest

Compound Name: KRAS G12C inhibitor 38

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### A Comparative Guide to Clinical-Stage KRAS G12C Inhibitors

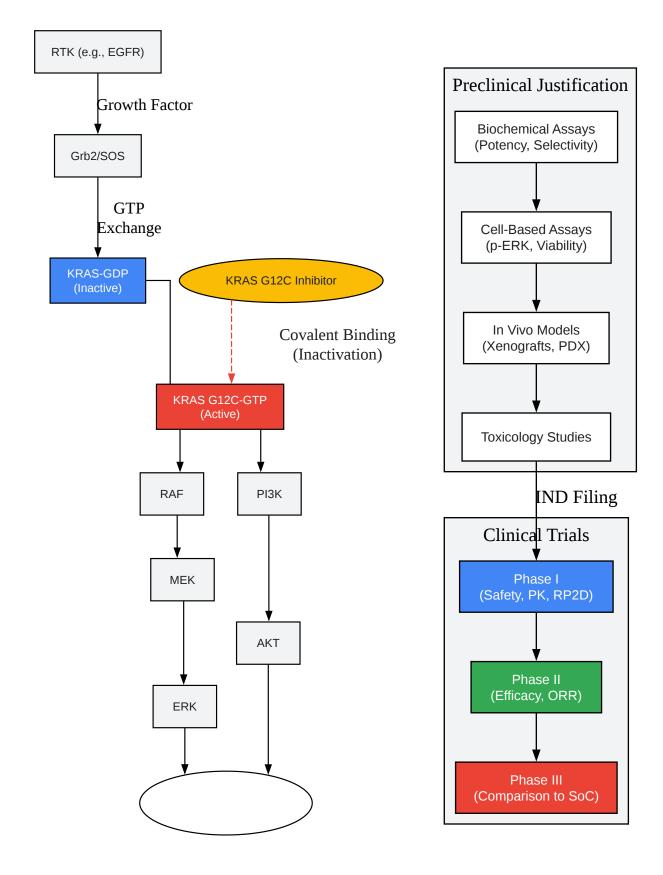
The discovery of a druggable pocket in the switch-II region of the KRAS G12C mutant protein has transformed the therapeutic landscape for a significant subset of cancer patients. This breakthrough has led to the development of several covalent inhibitors that trap the KRAS G12C protein in its inactive, GDP-bound state, thereby blocking downstream oncogenic signaling. This guide provides a comparative analysis of key clinical trial candidates targeting KRAS G12C, with a focus on their preclinical justification and clinical performance.

# Mechanism of Action: The KRAS G12C Signaling Pathway

KRAS is a small GTPase that functions as a molecular switch in cell signaling. In its active, GTP-bound state, it stimulates downstream pathways, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and differentiation. The G12C mutation, a glycine-to-cysteine substitution at codon 12, impairs the intrinsic GTPase activity of KRAS, causing it to accumulate in the active state and leading to constitutive signaling.[1][2]

KRAS G12C inhibitors are designed to covalently bind to the mutant cysteine residue.[3] This irreversible binding locks the protein in its inactive, GDP-bound conformation, effectively shutting down the aberrant signaling cascade.





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